

Application Notes and Protocols for Urea Oxalate in Nonlinear Optical (NLO) Materials

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Compound of Interest

Compound Name: Urea oxalate

Cat. No.: B145975

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Urea oxalate is an organic material that has garnered interest for its nonlinear optical (NLO) properties. Organic NLO materials are promising for various applications in optoelectronics and photonics due to their large second-order and third-order optical nonlinearities, high optical damage thresholds, and the flexibility for molecular engineering. Urea and its derivatives, in particular, are known for their significant NLO response.[1][2][3][4] **Urea oxalate** crystals are formed through hydrogen bonds between urea and oxalic acid molecules.[5][6] This document provides detailed application notes and experimental protocols for the synthesis, growth, and characterization of **urea oxalate** crystals for NLO applications.

Synthesis and Crystal Growth of Urea Oxalate

Urea oxalate crystals can be synthesized by reacting urea and oxalic acid. The most common method for growing single crystals is the slow evaporation technique from an aqueous solution.[7][8] Both mono-urea oxalic acid and bis-urea oxalic acid (2:1 ratio) have been reported, with the 2:1 adduct being readily formed.[1]

Experimental Protocol: Synthesis of Bis-Urea Oxalic Acid (2:1) Crystals

This protocol details the synthesis of bis-urea oxalic acid single crystals using the slow evaporation method.

Materials:

- Urea (AR grade)
- Oxalic acid (AR grade)
- Double distilled water
- Beakers
- Magnetic stirrer
- Filter paper (Whatman No. 1 or equivalent)
- Crystallizing dishes or beakers covered with perforated foil

Procedure:

- **Preparation of the Solution:** Prepare an aqueous solution by dissolving urea and oxalic acid in a 2:1 stoichiometric ratio in double distilled water.^{[5][9]} For example, dissolve 12.01 g of urea and 6.30 g of oxalic acid in 100 ml of double distilled water.
- **Dissolution:** Stir the solution continuously using a magnetic stirrer at a constant temperature (e.g., room temperature or slightly elevated to ensure complete dissolution) until all solutes have dissolved, resulting in a homogenous saturated solution.
- **Filtration:** Filter the saturated solution using a filter paper to remove any suspended impurities.
- **Crystal Growth:** Pour the filtered solution into a clean crystallizing dish or beaker. Cover the container with a perforated sheet of foil to control the rate of evaporation.
- **Incubation:** Place the container in a vibration-free environment at a constant temperature. Good quality, transparent, and colorless single crystals of about 14 mm × 17 mm × 7 mm can be obtained over a period of approximately 30 days.^[8]

- Harvesting: Once the crystals have grown to the desired size, carefully harvest them from the solution.

Experimental Protocol: Synthesis of Mono-Urea Oxalic Acid Crystals

A similar slow evaporation technique is used for mono-urea oxalic acid, with a 1:1 molar ratio of the reactants.[8]

Materials:

- Urea (AR grade)
- Oxalic acid (AR grade)
- Double distilled water
- Beakers
- Magnetic stirrer
- Filter paper
- Crystallizing dishes or beakers with perforated covers

Procedure:

- Preparation of the Solution: Dissolve equimolar amounts of urea and oxalic acid in double distilled water.
- Dissolution: Stir the solution at a constant temperature until a saturated solution is formed.
- Filtration: Filter the solution to remove any particulate matter.
- Crystal Growth: Transfer the solution to a crystallizing dish and cover it to allow for slow evaporation.
- Incubation: Maintain the setup at a constant temperature and in a vibration-free location.

- Harvesting: Collect the grown crystals from the solution.

Characterization of Urea Oxalate Crystals

A variety of techniques are employed to characterize the structural, optical, and NLO properties of the grown **urea oxalate** crystals.

Single Crystal X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, lattice parameters, and space group of the grown crystals.

Protocol:

- Crystal Mounting: Select a small, well-formed single crystal (e.g., 0.3 x 0.2 x 0.2 mm) and mount it on a goniometer head.[\[5\]](#)
- Data Collection: Use a single-crystal X-ray diffractometer with Mo K α radiation ($\lambda = 0.70926$ Å).[\[5\]](#) Collect reflection data at room temperature using the θ -2 θ scanning technique.[\[5\]](#)
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the **urea oxalate** crystal and confirm the formation of the compound.

Protocol:

- Sample Preparation: Mix a small amount of the powdered **urea oxalate** crystal with potassium bromide (KBr) powder and press the mixture into a pellet.
- Data Acquisition: Record the FTIR spectrum in the range of 400-4000 cm⁻¹.

UV-Vis-NIR Spectroscopy

Purpose: To determine the optical transmittance window and the lower cut-off wavelength, which are crucial parameters for NLO applications.

Protocol:

- Sample Preparation: Use a polished, single crystal of suitable thickness.
- Data Acquisition: Record the transmittance spectrum using a UV-Vis-NIR spectrophotometer in the wavelength range of 190-1100 nm.[8]

Second Harmonic Generation (SHG) Efficiency Measurement

Purpose: To quantify the second-order NLO efficiency of the material. The Kurtz-Perry powder technique is a common method for this measurement.

Protocol:

- Sample Preparation: Grind the **urea oxalate** crystal into a fine powder and pack it into a micro-capillary tube. Potassium dihydrogen phosphate (KDP) is typically used as a reference material.
- Experimental Setup:
 - Use a Q-switched Nd:YAG laser as the fundamental source (e.g., $\lambda = 1064$ nm).
 - Direct the laser beam onto the powdered sample.
 - Use appropriate filters to block the fundamental wavelength and allow the second harmonic signal (at 532 nm) to pass.
 - Detect the generated second harmonic signal using a photomultiplier tube (PMT).
- Measurement: Measure the intensity of the second harmonic signal generated from the **urea oxalate** sample and compare it with the signal from the KDP reference under the same experimental conditions.

Z-Scan Technique

Purpose: To determine the third-order NLO properties, including the nonlinear absorption coefficient (β), nonlinear refractive index (n_2), and the real and imaginary parts of the third-

order nonlinear susceptibility ($\chi^{(3)}$).

Protocol:

- Experimental Setup:
 - Use a continuous wave (CW) or pulsed laser beam (e.g., He-Ne laser at 632.8 nm).[\[10\]](#)
 - Focus the Gaussian laser beam with a converging lens.
 - Mount the sample on a translation stage that allows it to be moved along the z-axis through the focal point of the lens.
 - An aperture is placed in the far-field, and a photodetector measures the transmitted intensity.
- Open-Aperture Z-Scan:
 - Remove the aperture so that the entire beam is collected by the photodetector.
 - Translate the sample along the z-axis and record the transmitted intensity.
 - The resulting transmittance curve provides information about the nonlinear absorption coefficient (β).
- Closed-Aperture Z-Scan:
 - Place the aperture in front of the detector to allow only the central part of the beam to pass through.
 - Again, translate the sample along the z-axis and record the transmitted intensity.
 - The closed-aperture scan is sensitive to both nonlinear absorption and nonlinear refraction. By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear absorption can be removed, yielding the nonlinear refractive index (n_2).[\[10\]](#)

Quantitative Data

The following tables summarize the key quantitative data reported for **urea oxalate** crystals.

Table 1: Crystallographic Data for Bis-Urea Oxalic Acid (2:1)

Parameter	Value	Reference
Crystal System	Monoclinic	[1][5]
Space Group	P2 ₁ /c	[1][5]
a	5.058 (3) Å	[5]
b	12.400 (3) Å	[5]
c	6.964 (2) Å	[5]
β	98.13 (7)°	[5]
Volume	432.4 Å ³	Calculated from [5]
Molecules per unit cell (Z)	2	[5]

Table 2: Nonlinear Optical Properties of Mono-Urea Oxalic Acid

Parameter	Value	Experimental Condition	Reference
Nonlinear Refractive Index (n ₂)	-5.281 x 10 ⁻¹¹ m ² /W	Z-scan with He-Ne laser (632.8 nm)	[10]
Nonlinear Absorption Coefficient (β)	1.825 x 10 ⁻⁴ m/W	Z-scan with He-Ne laser (632.8 nm)	[10]
Third-Order NLO Susceptibility (χ ⁽³⁾)	4.761 x 10 ⁻⁷ esu	Calculated from n ₂ and β	[10]

Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **urea oxalate** as an NLO material.

Caption: Experimental workflow for synthesis and characterization of **urea oxalate**.

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